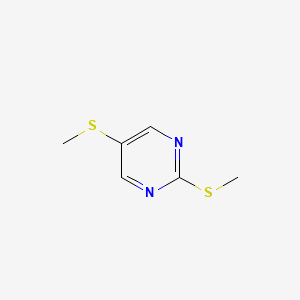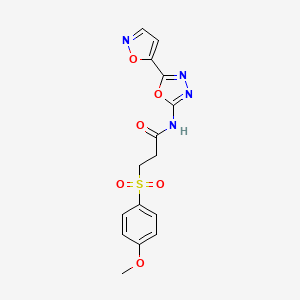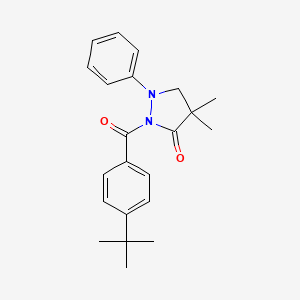
2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate
Synthesis Analysis The synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be straightforward and efficient. The process involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a selective reduction of the nitro group. This reduction is achieved using NH4Cl/Fe without the need for nascent hydrogen or complex reaction conditions, resulting in very pure crystals of the target synthon .
Molecular Structure Analysis The molecular structure of the synthesized compound was thoroughly characterized using various spectroscopic techniques, including 1HNMR, 13CNMR, COSY, and NOESY NMR spectroscopy, complemented by elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is influenced significantly by cooperative non-covalent interactions such as H…H, H…C, and O…H .
Chemical Reactions Analysis The study does not directly discuss the chemical reactions of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate. However, the synthesis of related compounds and their intermediates suggests potential reactivity that could be extrapolated to the compound . For instance, the use of NH4Cl/Fe for the reduction step indicates a potential for similar reductive transformations in related chemical structures .
Physical and Chemical Properties Analysis The physical properties of the synthesized compound include its crystalline form and the dimensions of its unit cell. The chemical properties are inferred from spectroscopic data and quantum chemical parameters computed based on DFT calculations. The UV/Vis spectra of the compound exhibit two bands, which are assigned to electronic transitions between molecular orbitals as calculated by TD-DFT methods .
Transformations of Diethyl 2-[(Dimethylamino)Methylene]-3-Oxopentanedioate
Synthesis Analysis The paper describes the synthesis of various substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates starting from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. This compound is prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA) and then transformed into several intermediates without isolation by treatment with different reagents such as guanidine hydrochloride, DMFDMA, ammonia, primary amines, hydrazine, or hydroxylamine .
Molecular Structure Analysis The paper does not provide detailed molecular structure analysis of the specific compound this compound. However, the transformations and subsequent cyclization of intermediates into the final pyridopyrimidine derivatives suggest a complex molecular structure that could be related to the compound of interest .
Chemical Reactions Analysis The chemical reactions described involve the transformation of intermediates through various reagents, leading to cyclization into the final pyridopyrimidine derivatives. These reactions demonstrate the compound's reactivity and potential for forming diverse structures through different chemical treatments .
Physical and Chemical Properties Analysis While the paper does not discuss the physical and chemical properties of this compound, the described synthesis and transformations of related compounds provide insights into the reactivity and potential properties of similar compounds. The ability to undergo transformation and cyclization indicates a level of chemical stability and reactivity that is significant for the synthesis of complex molecules .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized through condensation and cyclisation reactions, demonstrated distinct inhibition of cancer cell proliferation (Liu et al., 2018).
Crystal Structure of Depside Derivative : A depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized and analyzed via X-ray single crystal diffraction. This study provided insights into its molecular structure (Lv et al., 2009).
Antibacterial Properties
- Antibacterial Activity : Novel depsides, including derivatives of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, were synthesized and tested for antibacterial activities, showing effectiveness against various bacterial strains. The study contributed to understanding structure-activity relationships in antibacterials (Lv et al., 2009).
Solubility and Thermodynamics
Solubility in Mixed Solvents : The solubility of similar compounds, like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate, in various solvent mixtures was investigated, offering valuable data for purification processes (Li et al., 2016).
Solution Thermodynamics : Knowledge of solubility and thermodynamics of compounds like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in organic solvents was expanded, providing insights for theoretical and crystallization studies (Han et al., 2016).
Biomedical Applications
- Bifunctional Ligands : Research on N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, a compound with structural similarities, showed potential in creating chelating subunits for metal ion complexation, useful in biomedical applications (Anelli et al., 1999).
Material Science
- Fluorescent Dyes : Studies on compounds structurally related to this compound, such as aminoethylenes, have been used to develop fluorescent dyes, relevant in material science and fabric treatment (Rangnekar & Rajadhyaksha, 1987).
Chemistry
- Synthon for Pyran-2-ones : Research on 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene, a compound similar to the one inquired, provided insights for the synthesis of pyran-2-ones, contributing to organic chemistry developments (Kočevar et al., 1992).
Quantum Chemistry
- Corrosion Inhibitor Efficiency : Quantum chemical studies on ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a quinoxaline derivative, linked molecular structure with inhibition efficiency for copper corrosion in acidic environments (Zarrouk et al., 2014).
Biochemistry
- Reaction with N-acetylcysteine : A study focused on the reaction between N-acetylcysteine and a 4-ethoxyaniline metabolite, resembling this compound, revealed insights into the biochemistry of such reactions (Lindqvist et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-4-28-20-10-7-18(8-11-20)16-24(27)31-17-23(26)25-14-13-19-9-12-21(29-5-2)22(15-19)30-6-3/h7-12,15H,4-6,13-14,16-17H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQEFGDJHFBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)



![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)